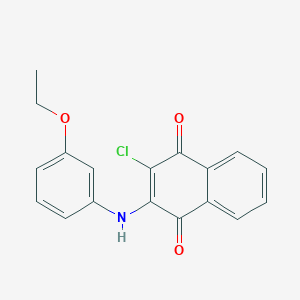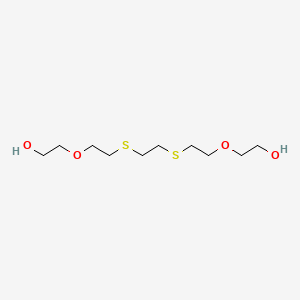
3,12-Dioxa-6,9-dithiatetradecane-1,14-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,12-Dioxa-6,9-dithiatetradecane-1,14-diol is a chemical compound with the molecular formula C10H22O4S2 It is known for its unique structure, which includes both oxygen and sulfur atoms within its carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Dioxa-6,9-dithiatetradecane-1,14-diol typically involves the reaction of diols with sulfur-containing reagents. One common method is the reaction of 1,14-dihydroxy-3,6,9,12-tetraoxatetradecane with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions
3,12-Dioxa-6,9-dithiatetradecane-1,14-diol undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halides and amines.
科学研究应用
3,12-Dioxa-6,9-dithiatetradecane-1,14-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism of action of 3,12-Dioxa-6,9-dithiatetradecane-1,14-diol involves its interaction with molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
相似化合物的比较
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diol:
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: This compound contains both oxygen and sulfur atoms and is used as a cross-linker in biochemical applications.
Uniqueness
3,12-Dioxa-6,9-dithiatetradecane-1,14-diol is unique due to the presence of both oxygen and sulfur atoms in its structure, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various research and industrial applications.
属性
CAS 编号 |
62786-71-4 |
|---|---|
分子式 |
C10H22O4S2 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
2-[2-[2-[2-(2-hydroxyethoxy)ethylsulfanyl]ethylsulfanyl]ethoxy]ethanol |
InChI |
InChI=1S/C10H22O4S2/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2 |
InChI 键 |
PVDWSJKKDOJLNU-UHFFFAOYSA-N |
规范 SMILES |
C(COCCSCCSCCOCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




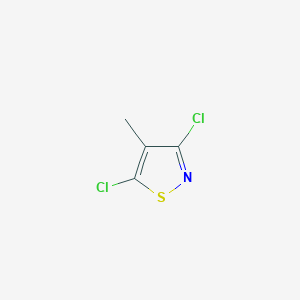
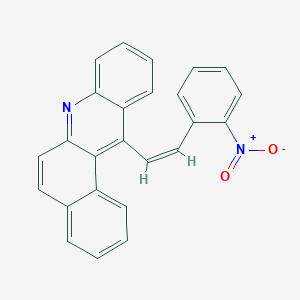

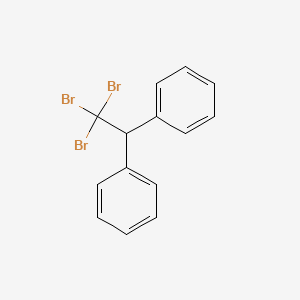
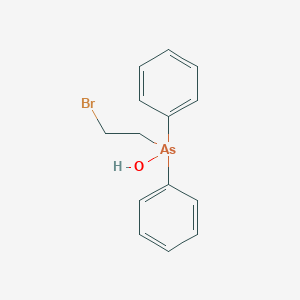
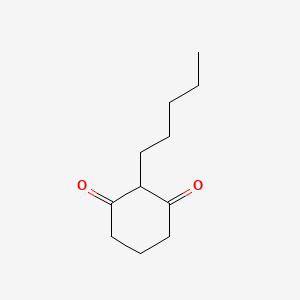
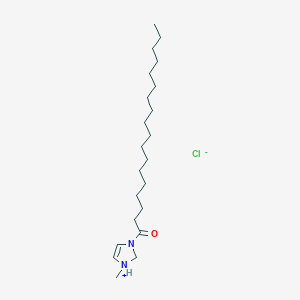


![6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14501637.png)

